molecular formula C9H7F2NO B13115454 2-(Difluoromethyl)-1H-indol-4-ol

2-(Difluoromethyl)-1H-indol-4-ol

Cat. No.: B13115454
M. Wt: 183.15 g/mol
InChI Key: JHQBZZMROIGCKP-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1H-indol-4-ol is a compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. The presence of the difluoromethyl group (CF₂H) in its structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-1H-indol-4-ol typically involves the introduction of the difluoromethyl group into the indole core. One common method is the difluoromethylation of indole derivatives using difluoromethylating reagents. For example, the reaction of indole with difluoromethyl bromide in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes. . The choice of reagents and reaction conditions can be optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1H-indol-4-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

2-(Difluoromethyl)-1H-indol-4-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-1H-indol-4-ol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(Chloromethyl)-1H-indol-4-ol: Contains a chloromethyl group instead of a difluoromethyl group.

    2-(Bromomethyl)-1H-indol-4-ol: Contains a bromomethyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in 2-(Difluoromethyl)-1H-indol-4-ol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These properties make it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

2-(difluoromethyl)-1H-indol-4-ol

InChI

InChI=1S/C9H7F2NO/c10-9(11)7-4-5-6(12-7)2-1-3-8(5)13/h1-4,9,12-13H

InChI Key

JHQBZZMROIGCKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2)C(F)F)C(=C1)O

Origin of Product

United States

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